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Compound of Interest

Compound Name: T145

Cat. No.: B1682861

The designation "T145" in the context of a protein's active site is not universally unique and can
refer to a critical threonine residue at position 145 in a variety of unrelated proteins, each with
distinct structural and functional roles. This ambiguity necessitates a careful examination of the
specific protein of interest to understand the intricacies of its active site. This guide synthesizes
available information on several notable examples where a residue at or near position 145 is
crucial for function, highlighting the diverse therapeutic implications.

The Ambiguity of "T145": A Tale of Multiple Proteins

Initial investigations into the "T145 active site" reveal its association with at least three distinct
and significant proteins:

e pl145 (Tyrosine Kinase): In the realm of oncology, p145 refers to a 145 kDa protein with
associated tyrosine kinase activity, identified in a human gastric carcinoma cell line.[1] While
the specific residues of its active site are not fully detailed in the provided information, its role
in cell signaling and cancer progression makes it a potential target for therapeutic
intervention.

e D-amino acid Transaminase (Lys-145): In the bacterial enzyme D-amino acid transaminase,
the residue at position 145 is a lysine (K145). This residue is of paramount importance as it
forms a covalent bond with the pyridoxal 5'-phosphate (PLP) coenzyme, a critical step in the
catalytic cycle.[2] Mutation of this lysine to glutamine (K145Q) results in a significant
decrease in enzyme activity, demonstrating its central role in both catalytic efficiency and
maintaining the stereochemical fidelity of the reaction.[2]
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e SARS-CoV-2 Main Protease (3CLpro) (Cys-145): The cysteine at position 145 (C145) in the
SARS-CoV-2 main protease (3CLpro) is a component of the catalytic dyad, along with
Histidine 41 (His41).[3] This dyad is essential for the proteolytic activity of the enzyme, which
is responsible for cleaving the viral polyprotein into functional units, a process vital for viral
replication. The nucleophilic thiol group of C145 attacks the substrate's peptide bond,
initiating the cleavage reaction.[3]

e T4 Lysozyme (Arg-145): In a mutant form of T4 Lysozyme (T26H), an arginine residue at
position 145 (R145) is located within the active site.[4] While not the primary catalytic residue
in this context, its presence in the active site suggests a role in substrate binding or
maintaining the structural integrity necessary for catalysis.

Given the diverse nature of these "T145" active sites, a comprehensive structural and
functional analysis requires focusing on a single, specified protein. For the purpose of
illustrating the depth of analysis required for drug development professionals, the remainder of
this guide will focus on the well-characterized Cys-145 active site of the SARS-CoV-2 Main
Protease (3CLpro), a prominent target for antiviral drug development.

Structural Analysis of the SARS-CoV-2 3CLpro C145
Active Site

The active site of the SARS-CoV-2 3CLpro is a shallow cleft located at the interface of the two
domains of the monomer. The catalytic dyad, Cys-145 and His41, are the key players in the
catalytic mechanism.

Key Residues and Interactions

The geometry and chemical environment of the active site are crucial for its function. The table
below summarizes key residues and their proposed roles.
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Residue Role in the Active Site

Catalytic Nucleophile: The thiol group of C145
performs a nucleophilic attack on the carbonyl

Cys-145 o :
carbon of the substrate's scissile peptide bond.

[3]

General Base/Acid: His41 deprotonates the
His.a1 C145 thiol to increase its nucleophilicity and
is-
later protonates the leaving group to facilitate

peptide bond cleavage.[3]

Substrate Binding: Forms a hydrogen bond with
His-163 the P1' residue of the substrate, contributing to

substrate recognition and positioning.

Substrate Binding: Interacts with the P1
Glu-166 glutamine residue of the substrate, playing a key

role in substrate specificity.

Oxyanion Hole: The backbone amide of Gly143,

along with Cys145, helps to stabilize the
Gly-143 . . .

negatively charged tetrahedral intermediate

formed during catalysis.

Experimental Protocols for Active Site
Characterization

Understanding the structure and function of the C145 active site relies on a combination of

biophysical and biochemical techniques.

X-ray Crystallography

o Objective: To determine the three-dimensional structure of the 3CLpro active site, often in

complex with inhibitors.

o Methodology:
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o Protein Expression and Purification: The gene encoding 3CLpro is cloned into an
expression vector and expressed in a suitable host (e.g., E. coli). The protein is then
purified to homogeneity using chromatography techniques (e.g., affinity, ion-exchange,
size-exclusion).

o Crystallization: The purified protein is crystallized by vapor diffusion, sitting drop, or
hanging drop methods, screening a wide range of conditions (precipitants, pH,
temperature).

o Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the diffraction
pattern is recorded.

o Structure Determination and Refinement: The diffraction data is processed to determine
the electron density map, from which the atomic model of the protein is built and refined.

Enzyme Kinetics Assays

e Objective: To determine the kinetic parameters (kcat, Km, Ki) of the enzyme and the potency
of inhibitors.

e Methodology:

o Assay Principle: A common method utilizes a fluorogenic substrate that, upon cleavage by
3CLpro, releases a fluorescent molecule. The increase in fluorescence over time is
proportional to the enzyme's activity.

o Procedure:

The enzyme and substrate are incubated in a suitable buffer at a constant temperature.

The reaction is initiated by the addition of either the enzyme or the substrate.

Fluorescence is monitored continuously using a plate reader.

For inhibitor studies, the enzyme is pre-incubated with the inhibitor before the addition
of the substrate.
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o Data Analysis: The initial reaction rates are plotted against substrate or inhibitor
concentrations, and the data are fitted to the Michaelis-Menten or appropriate inhibition
models to determine the kinetic parameters.

Site-Directed Mutagenesis

» Objective: To probe the functional role of specific amino acid residues in the active site.
o Methodology:

o Mutagenesis: The gene encoding 3CLpro is mutated to replace the codon for the target
residue (e.g., Cys-145) with the codon for another amino acid (e.g., Alanine).

o Expression and Purification: The mutant protein is expressed and purified using the same
protocol as the wild-type enzyme.

o Functional Analysis: The catalytic activity of the mutant enzyme is assessed using enzyme
kinetics assays and compared to the wild-type enzyme. A significant loss of activity upon
mutation confirms the importance of the residue.[3]

Visualizing the Catalytic Mechanism and
Experimental Workflow

To further elucidate the processes involved in the 3CLpro active site, the following diagrams
illustrate the catalytic mechanism and a typical experimental workflow for its analysis.
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Caption: Catalytic mechanism of SARS-CoV-2 3CLpro.
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Caption: Experimental workflow for 3CLpro active site analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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